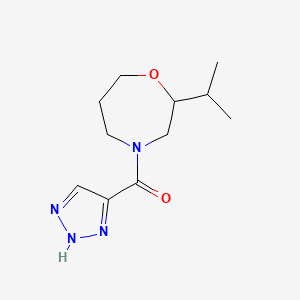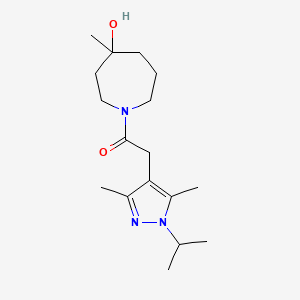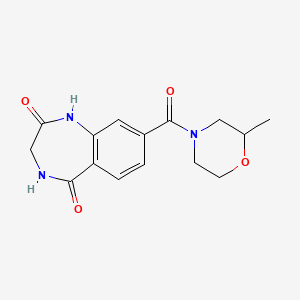![molecular formula C13H17F3N2S B7412343 1-(2,2-Dimethylpropyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B7412343.png)
1-(2,2-Dimethylpropyl)-3-[3-(trifluoromethyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethylpropyl)-3-[3-(trifluoromethyl)phenyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, features a trifluoromethyl group attached to a phenyl ring, which can impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethylpropyl)-3-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 3-(trifluoromethyl)aniline with an isothiocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethylpropyl)-3-[3-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonyl derivatives, while reduction could produce thiol or amine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylpropyl)-3-[3-(trifluoromethyl)phenyl]thiourea would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, influencing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Dimethylpropyl)-3-phenylthiourea: Lacks the trifluoromethyl group, which may result in different chemical properties and biological activities.
1-(2,2-Dimethylpropyl)-3-[4-(trifluoromethyl)phenyl]thiourea: Similar structure but with the trifluoromethyl group in a different position, potentially affecting its reactivity and interactions.
Uniqueness
1-(2,2-Dimethylpropyl)-3-[3-(trifluoromethyl)phenyl]thiourea is unique due to the presence of the trifluoromethyl group at the meta position on the phenyl ring. This structural feature can influence its chemical reactivity, biological activity, and overall stability, making it distinct from other thiourea derivatives.
Properties
IUPAC Name |
1-(2,2-dimethylpropyl)-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2S/c1-12(2,3)8-17-11(19)18-10-6-4-5-9(7-10)13(14,15)16/h4-7H,8H2,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFOCHCOMHATBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC(=S)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(5-Methylpyrazin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B7412261.png)
![4-Methyl-3-[2-(pyrazin-2-ylamino)ethylsulfamoyl]benzoic acid](/img/structure/B7412269.png)

![5-[4-(2-Methoxyethyl)-3-oxopiperazine-1-carbonyl]-2-methylisoindole-1,3-dione](/img/structure/B7412283.png)
![2,6-dimethyl-N-[2-(3-methylmorpholin-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B7412288.png)
![2-[(1,1-dioxothiolan-3-yl)-methylamino]-1-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone](/img/structure/B7412289.png)

![2-(3-Fluorophenyl)-1-[4-[(1-methylbenzotriazol-5-yl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7412302.png)
![2,2-dimethyl-N-[1-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B7412312.png)
![2-[[4-(Furan-2-carbonylamino)phenyl]methylamino]pyridine-3-carboxylic acid](/img/structure/B7412322.png)
![4-ethyl-N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]thiadiazole-5-carboxamide](/img/structure/B7412331.png)

![1-Cyclopropyl-3-[(3-fluoro-5-methoxyphenyl)methyl]urea](/img/structure/B7412337.png)
![N-[4-methyl-2-(4-methylidenepiperidine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B7412348.png)
